![molecular formula C16H24N2O2 B8007192 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B8007192.png)
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like rhenium(VII)-oxide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the benzyl position, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Rhenium(VII)-oxide is a common reagent used for oxidative spirocyclization.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Substitution: Halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce alcohols.
科学研究应用
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the protein, disrupting its function and leading to the death of the bacterial cells.
相似化合物的比较
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure and has been studied for its antituberculosis activity.
1,3-Dioxane Spirocyclic Compounds: These compounds have similar spirocyclic frameworks and are used in various chemical and biological applications.
Uniqueness
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
属性
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-19-15-4-2-3-14(11-15)12-18-9-10-20-16(13-18)5-7-17-8-6-16/h2-4,11,17H,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKYXYUAFOMDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

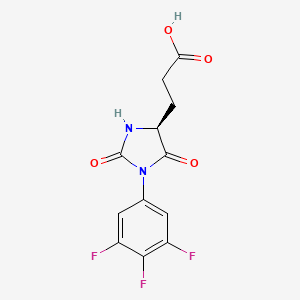
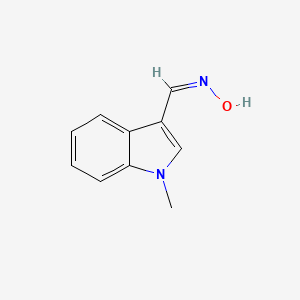
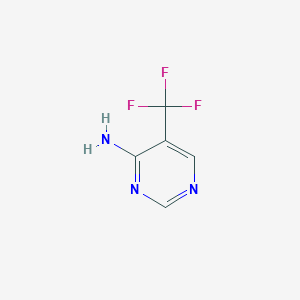
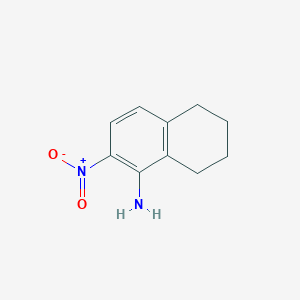
![1-Ethylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8007146.png)
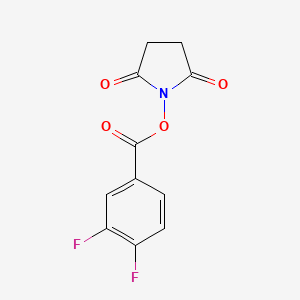
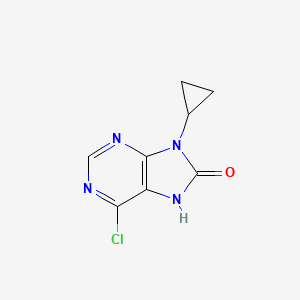
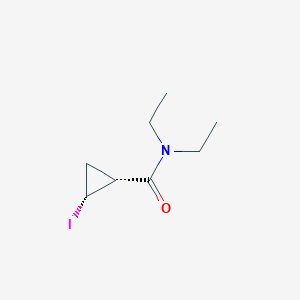
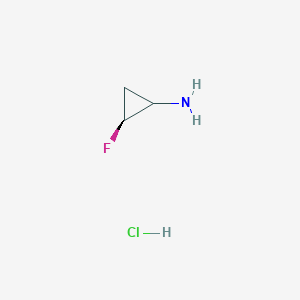
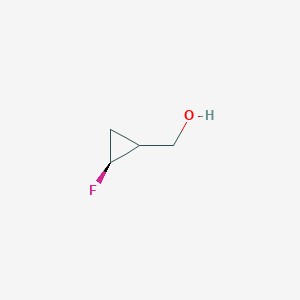
![4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8007186.png)
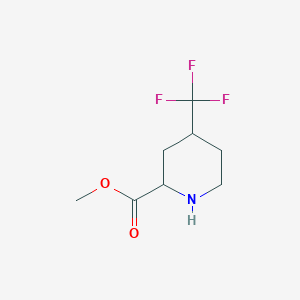
![2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B8007202.png)
